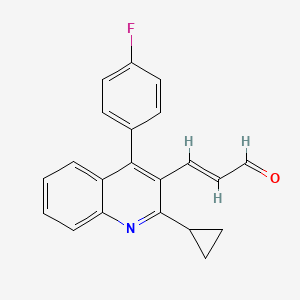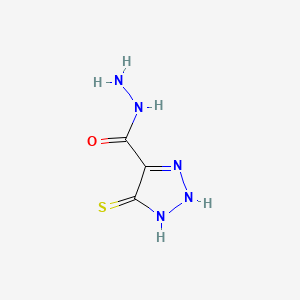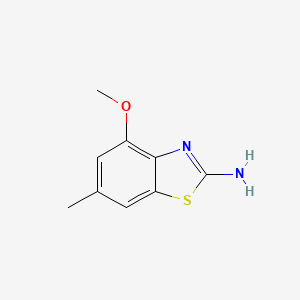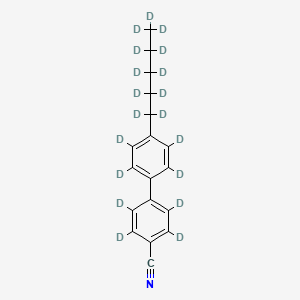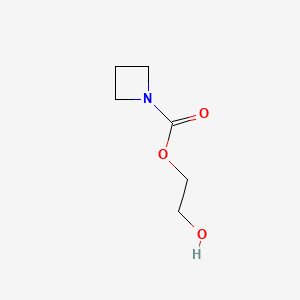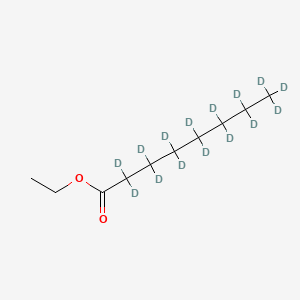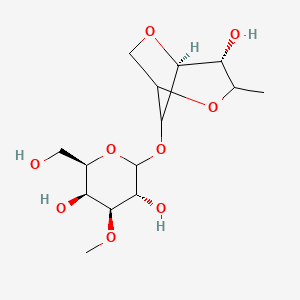
琼脂
描述
Agar is a complex carbohydrate obtained from certain marine algae . It is primarily made from the red algae Gelidium and Gracilaria . It is used as a solidifying media agent and has no nutritive value .
Synthesis Analysis
Agar is a gel-forming polysaccharide that produces D-galactose when hydrolyzed with acid . The chemical structure of agar is comprised of its components namely agarose and agaropectin . The structure and relationship between these two polysaccharides is quite complex and decides the gelling ability of agar . The industrial techniques for agar extraction and manufacture along with the filtration and dehydration techniques are also well-studied .
Molecular Structure Analysis
Agar is constructed of two polysaccharides called agarose and agaropectin and is extracted from red seaweed . Agar is composed of D-galactose and 3,6-anhydro-βgalactose with sulfated functional moieties . Though both polysaccharides share galactose as backbone, agaropectin is heavily modified with acidic side groups such as sulphate and pyruvate and agarose is the low-sulphate, neutral gelling fraction of agar .
Chemical Reactions Analysis
Agar has been chosen as a host polymer for the preparation of electrolyte due to the presence of a substantial amount of polar groups to which a cation of any salt could be attached for better ionic conduction . In this work, lithium chloride (LiCl), which has a small-sized cation (Li + ) in contrast to other alkali salts and also showing remarkable solubility in polar solvents, has been selected to act as an additive in the polymer matrix to accomplish a better performing electrolyte for the fabrication of battery .
Physical And Chemical Properties Analysis
Agars with the highest gel strength had the best performance . Good performance was also related to a low pH of a suspension of agars and to a low sulphur content . The diffusion rate of ions in gels differed between agars, but could not explain differences in agar performance .
科学研究应用
- Application : It is essential in microbiology for growing and analyzing microorganisms. Agar withstands high temperatures, making it ideal for nutrient media in petri dishes. Researchers use agar plates to cultivate bacteria, fungi, and other microorganisms. These plates serve as a foundation for various experiments, including microbial staining, food safety testing, and antimicrobial susceptibility assays .
- Application : In the food industry, agar acts as a thermoreversible gelling agent, stabilizer, texture modifier, and thickener. It enhances the texture of foods like jellies, desserts, and sauces. Agar-based gels are also used in molecular gastronomy for creative presentations .
- Application : Researchers explore agar’s potential in nanotechnology due to its unique properties. Agar-based nanoparticles can encapsulate drugs, deliver them to specific sites, and release them gradually. These nanoparticles find applications in drug delivery systems and targeted therapies .
- Application : Agar serves as a matrix for controlled drug release. It provides a stable environment for drug molecules, allowing sustained release over time. Agar-based hydrogels are used in wound healing, tissue engineering, and transdermal drug delivery .
- Application : Agar-based gels are used in photographic processes. They act as a medium for transferring images onto various surfaces. The gel’s consistency allows precise printing, making it useful in artistic and industrial applications .
- Application : Agarose, a purified form of agar, is widely used in gel electrophoresis. Researchers separate DNA, RNA, and proteins based on size using agarose gels. These gels provide a porous matrix for molecules to migrate, aiding genetic and protein analysis .
Microbiology and Culture Media
Food Technology
Nanotechnology
Pharmacy and Drug Formulation
Photographic Silkscreen Printing
Biotechnology and Research
安全和危害
When taken by mouth, Agar is possibly safe for most adults when taken with at least one 8-ounce glass of water . If it is not taken with enough water, agar can swell and block the esophagus or bowel . Immediate medical attention is necessary if chest pain, vomiting, or difficulty swallowing or breathing occurs after taking agar . Dust may cause mechanical irritation. May cause skin irritation. Low hazard for usual industrial handling. Ingestion of large amounts may cause gastrointestinal irritation .
未来方向
The applications of agar in food technology are widespread and well-studied . The chapter presents the latest implications of agar in nanotechnology, pharmacy, and photographic silkscreen printings . This indicates that the future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood .
作用机制
Target of Action
Agar, a gelatinous substance derived from red algae, primarily targets microorganisms, including both bacteria and fungi . It is widely used in microbiological culture media due to its gelling properties, providing a solid substrate for the growth of microorganisms. In addition, agar has been found to exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi .
Mode of Action
The mode of action of agar is primarily physical rather than biochemical As a gelling agent, agar forms a porous matrix that entraps nutrients and moisture, providing a conducive environment for microbial growthIt is suggested that agar may interfere with microbial cell walls or membranes, or it may create an unfavorable environment for microbial growth .
Biochemical Pathways
Agar is a complex polysaccharide composed of alternating units of D-galactose and 3,6-anhydro-L-galactose . Certain microorganisms can degrade agar by producing agarases, enzymes that hydrolyze the glycosidic bonds in agar . The degradation of agar results in the production of agaro-oligosaccharides, which can be further metabolized by the microorganisms .
Pharmacokinetics
A study on agaro-oligosaccharides, the degradation products of agar, suggests that they can be absorbed in the gastrointestinal tract . The study found that agarobiose, a type of agaro-oligosaccharide, was detected in rat plasma after oral administration .
Result of Action
The primary result of agar’s action is the provision of a solid growth medium for microorganisms. In microbiological cultures, the growth of microorganisms on agar plates allows for their isolation, identification, and further study. In terms of its antimicrobial action, agar can inhibit the growth of certain microorganisms, thereby preventing spoilage and contamination .
Action Environment
The action of agar is influenced by various environmental factors. For instance, the yield and gelling properties of agar can be affected by factors such as temperature, pH, and the presence of certain ions . Furthermore, the antimicrobial action of agar may be influenced by the specific strains of microorganisms present, as well as their growth conditions .
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDPBCUIJTIBM-DYOGSRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@H]2C(C(O1)CO2)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Agar is odourless or has a slight characteristic odour. Unground agar usually occurs in bundles consisting of thin, membranous, agglutinated strips, or in cut, flaked or granulated forms. It may be light yellowish-orange, yellowish-grey to pale yellow, or colourless. It is tough when damp, brittle when dry. Powdered agar is white to yellowish-white or pale yellow. When examined in water under a microscope, agar powder appears more transparent. In chloral hydrate solution, the powdered agar appears more transparent than in water, more or less granular, striated, angular and occasionally contains frustules of diatoms. Gel strength may be standardised by the addition of dextrose and maltodextrines or sucrose, Transparent odorless solid; [Merck Index] Light yellowish orange, yellowish grey to pale yellow, or colorless solid in various forms; [JECFA] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Agar | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THESE SUBSTANCES DISSOLVE OR SWELL IN WATER TO FORM AN EMOLLIENT GEL OR VISCOUS SOLN THAT SERVES TO MAINTAIN THE FECES SOFT & HYDRATED. THE RESULTING BULK PROMOTES PERISTALSIS, & TRANSIT TIME IS REDUCED. /BULK-FORMING LAXATIVES/ | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent strips or coarse or fine powder, Thin, translucent, membranous pieces, or pale buff powder, ...usually in the form of chopped shreds, sheets, flakes, granules, or powder. | |
CAS RN |
9002-18-0 | |
| Record name | Agar | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Agar | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)

